molecular formula C18H16N4O2S B2640181 N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941943-19-7

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2640181
CAS No.: 941943-19-7
M. Wt: 352.41
InChI Key: GGELJRQYHCHCFC-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide, also known as OTB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OTB belongs to the class of thiazole-containing compounds that have shown promising results in various biological assays.

Scientific Research Applications

Discovery of Selective Inhibitors

Substituted benzamides, including those structurally related to the specified compound, have been identified as potent and selective inhibitors of specific enzymes and receptors. For instance, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were discovered as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating potential for therapeutic applications in cancer treatment through inhibition of angiogenesis (Borzilleri et al., 2006).

Anticancer Activity

Research into the synthesis and biological evaluation of various benzamide derivatives has led to the discovery of compounds with notable anticancer activity. For example, Co(II) complexes of certain benzamide derivatives showed promising in vitro cytotoxicity against human breast cancer cell lines, highlighting the potential of such compounds in the development of new anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial Properties

Several synthesized heterocyclic compounds, including benzamide derivatives, have demonstrated antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. This includes the evaluation of novel series of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives against various bacterial and fungal strains (Patel & Patel, 2015).

Material Science Applications

In material science, pyridyl substituted benzamides have been studied for their unique properties, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior, making them interesting candidates for the development of advanced materials and sensing applications (Srivastava et al., 2017).

Synthesis and Structural Analysis

Research also encompasses the synthesis and structural analysis of benzamide derivatives, including efforts to improve synthetic routes for efficiency and yield. Studies on the crystal structure and Hirshfeld surface analysis of specific N-(pyridin-2-ylmethyl)benzamide derivatives contribute to the understanding of their molecular interactions and properties, supporting further applications in drug design and material science (Artheswari et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds can undergo intramolecular charge-transfer (ict) from an electron donor (d) to an acceptor (a) through a system of π-conjugated double bonds . This could potentially be a part of the interaction mechanism of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown significant antiviral activity , suggesting that this compound could have similar effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide are not fully understood at this time. Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Cellular Effects

The cellular effects of this compound are currently unknown. It is possible that it may influence cell function by interacting with various cellular pathways. For instance, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(20-11-13-6-8-19-9-7-13)10-15-12-25-18(21-15)22-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGELJRQYHCHCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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